molecular formula C6H7N3O B568356 1-(3-Aminopyrazin-2-YL)ethanone CAS No. 121246-93-3

1-(3-Aminopyrazin-2-YL)ethanone

货号: B568356
CAS 编号: 121246-93-3
分子量: 137.142
InChI 键: BINLYLSVKLIJDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(3-Aminopyrazin-2-yl)ethanone (CAS 121246-93-3) is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is offered with a minimum purity of 95% . As a solid, this aminopyrazine derivative is characterized by the presence of both an amino group and an ethanone group on the pyrazine ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key precursor in the design and synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and heterocyclic compounds. Its specific mechanism of action and full spectrum of research applications are dependent on the final target structure and research context. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Comprehensive documentation, including NMR, MSDS, and HPLC data, is available to support your research efforts .

属性

IUPAC Name

1-(3-aminopyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINLYLSVKLIJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665824
Record name 1-(3-Aminopyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121246-93-3
Record name 1-(3-Aminopyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-(3-Aminopyrazin-2-YL)ethanone IUPAC name and synonyms

[1]

Executive Summary

1-(3-Aminopyrazin-2-yl)ethanone (CAS: 121246-93-3) is a bifunctional pyrazine derivative serving as a critical "privileged scaffold" in medicinal chemistry.[1][2] Characterized by an ortho-amino ketone motif, it functions as a high-value precursor for the synthesis of pteridines , lumazines , and polycyclic nitrogen heterocycles . Its structural duality—offering both a nucleophilic amino group and an electrophilic acetyl moiety—makes it an ideal substrate for biomimetic condensation reactions, particularly in the development of folate antagonists, kinase inhibitors, and fluorescent probes.

Nomenclature & Identification

Accurate identification is paramount for database integration and regulatory filing.

Identifier Value
IUPAC Name 1-(3-Aminopyrazin-2-yl)ethan-1-one
Common Synonyms 2-Acetyl-3-aminopyrazine; 3-Amino-2-acetylpyrazine; 1-(3-Amino-2-pyrazinyl)ethanone
CAS Registry Number 121246-93-3
Molecular Formula C₆H₇N₃O
SMILES CC(=O)C1=NC=CN=C1N
InChI Key BINLYLSVKLIJDA-UHFFFAOYSA-N

Physicochemical Profile

The presence of the intramolecular hydrogen bond (N-H···O=C) significantly influences its solubility and stability, often rendering it more lipophilic than predicted for a primary amine.

Property Data / Prediction Notes
Molecular Weight 137.14 g/mol Monoisotopic mass: 137.0589
Physical State Solid (Crystalline)Typically yellow to orange needles
Melting Point 118–122 °C (Predicted)Experimental data varies by purity; analogs (e.g., 2-aminopyrazine) melt ~118°C.[1]
Boiling Point ~310 °C (760 mmHg)Decomposition likely before boiling
pKa (Conjugate Acid) ~2.5 (Pyrazine N)Weakly basic due to electron-withdrawing acetyl group
LogP 0.23 (Predicted)Moderate lipophilicity suitable for CNS penetration

Synthetic Architectures

Synthesis of 1-(3-aminopyrazin-2-yl)ethanone requires overcoming the electron-deficient nature of the pyrazine ring. Two primary strategies dominate the literature: Radical Alkylation (Minisci) and Transition-Metal Cross-Coupling .

Route A: Minisci Homolytic Substitution (Scalable)

Direct acetylation of aminopyrazine using acetaldehyde and a radical initiator (e.g., Fenton's reagent or

Route B: Stille Cross-Coupling (High Precision)

The preferred route for pharmaceutical-grade purity. It involves the palladium-catalyzed coupling of 2-amino-3-chloropyrazine with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis of the enol ether.

SynthesisAP2-AminopyrazineMinisciRadical Acetylation(AcHO, t-BuOOH, Fe²⁺)AP->MinisciACP2-Amino-3-chloropyrazineStilleStille Coupling(Pd(PPh₃)₄, Tributyl(1-ethoxyvinyl)tin)ACP->StilleTarget1-(3-Aminopyrazin-2-yl)ethanoneMinisci->Target 40-60% Yield(Regioisomer mix)InterEnol EtherIntermediateStille->Inter Toluene, RefluxInter->Target HCl/H₂O(Hydrolysis)

Figure 1: Comparative synthetic pathways. Route B (Stille) offers superior regiocontrol for drug development applications.

Reactivity & Applications: The Pteridine Gateway

The defining feature of 1-(3-aminopyrazin-2-yl)ethanone is its ability to undergo Friedländer-type condensation reactions. The vicinal amino and acetyl groups react with

pteridines
Mechanism of Pteridine Formation
  • Imine Formation: The amino group attacks a carbonyl electrophile.

  • Cyclization: The acetyl enolate (or enamine) attacks the second electrophilic center.

  • Aromatization: Dehydration yields the fully aromatic pteridine system.

Reactivitycluster_appsDownstream ApplicationsStart1-(3-Aminopyrazin-2-yl)ethanoneCondensationCondensation(- 2 H₂O)Start->CondensationReagent+ Glyoxal / 1,2-DiketonesReagent->CondensationPteridinePteridine / LumazineScaffoldsCondensation->Pteridine Ring ClosureApp1Folate Antagonists(Anticancer)Pteridine->App1App2Fluorescent ProbesPteridine->App2App3Kinase InhibitorsPteridine->App3

Figure 2: The "Pteridine Gateway" reaction manifold, illustrating the conversion of the pyrazine precursor into bioactive fused heterocycles.

Experimental Protocol: Stille Coupling Synthesis

Standard Operating Procedure for Research Scale (1.0 g)

Objective: Synthesis of 1-(3-aminopyrazin-2-yl)ethanone from 2-amino-3-chloropyrazine.

Reagents:

  • 2-Amino-3-chloropyrazine (1.0 eq)

  • Tributyl(1-ethoxyvinyl)tin (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Toluene (Anhydrous)

  • HCl (1M)

Procedure:

  • Inerting: Charge a flame-dried Schlenk flask with 2-amino-3-chloropyrazine and Pd(PPh₃)₄ under Argon atmosphere.

  • Addition: Add anhydrous toluene followed by tributyl(1-ethoxyvinyl)tin via syringe.

  • Coupling: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (formation of the intermediate vinyl ether).

  • Hydrolysis: Cool to room temperature. Add 1M HCl (excess) and stir vigorously for 2 hours to hydrolyze the vinyl ether to the ketone.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Distinct singlet for acetyl methyl group (~2.6 ppm); Broad singlet for NH₂ (~7.5 ppm); Pyrazine aromatic doublets (~8.0-8.5 ppm).

References

  • Fluorochem . 1-(3-Aminopyrazin-2-yl)ethanone Product Sheet. Retrieved from

  • PubChem . Compound Summary: 1-(3-Aminopyrazin-2-yl)ethanone.[1][2][3][4][5] National Library of Medicine. Retrieved from

  • Accela ChemBio . Safety Data Sheet: 1-(3-Aminopyrazin-2-yl)ethanone. Retrieved from

  • Bouz, G. et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Retrieved from

  • Organic Chemistry Portal . Synthesis of Pyrazines and Quinoxalines. Retrieved from

Potential Biological Activity of 1-(3-Aminopyrazin-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Focus: Scaffold Utility, Synthetic versatility, and Pharmacophore Analysis

Executive Summary: The "Gateway" Scaffold

1-(3-Aminopyrazin-2-yl)ethanone (CAS: 22048-26-6), also known as 2-acetyl-3-aminopyrazine, represents a privileged scaffold in medicinal chemistry. Unlike end-point drugs, its primary value lies in its dual-functionality as a high-value intermediate. It combines an electron-deficient pyrazine core with two reactive handles: a nucleophilic amino group (


) and an electrophilic acetyl group (

).

This unique arrangement allows it to serve as a "gateway" molecule for synthesizing three critical classes of bioactive compounds:

  • Pteridines and Lumazines: Mimics of natural cofactors (folic acid, biopterin).

  • Kinase Inhibitors: The aminopyrazine motif frequently serves as the ATP-hinge binding element in inhibitors of FGFR, PI3K, and mTOR.

  • Chalcones: Via Claisen-Schmidt condensation, yielding broad-spectrum antimicrobial agents.

This guide details the mechanistic basis of its biological potential, synthetic workflows for activating this potential, and validated protocols for its derivatization.

Structural Pharmacophore Analysis

The biological activity of 1-(3-Aminopyrazin-2-yl)ethanone is dictated by its electronic distribution, which mimics the adenine ring of ATP. This makes it an ideal fragment for designing ATP-competitive inhibitors.

Electronic Properties & Binding Modes
  • H-Bond Donor/Acceptor Pair: The N-3 amino group (donor) and the N-4 pyrazine nitrogen (acceptor) form a "donor-acceptor" motif. This is geometrically complementary to the "acceptor-donor" motif found in the hinge region of many protein kinases (e.g., the backbone carbonyl and amide NH of the hinge residues).

  • Acetyl Moiety: The C-2 acetyl group acts as a distinct attachment point. In kinase inhibitors, this group (or its derivatives) often projects into the "gatekeeper" region or the solvent-exposed front, allowing for specificity tuning.

Visualization of Signaling & Synthesis Potential[1]

G Start 1-(3-Aminopyrazin-2-yl)ethanone (Scaffold) Pteridine Pteridine Synthesis (Biomimetic) Start->Pteridine + Dicarbonyls Kinase Kinase Inhibition (ATP Competition) Start->Kinase Fragment Linking Chalcone Chalcone Derivatization (Antimicrobial) Start->Chalcone + Aldehydes Folate Folate Antagonists (Anticancer) Pteridine->Folate FGFR FGFR/mTOR Inhibitors (Targeted Therapy) Kinase->FGFR Membrane Membrane Disruption (Antibacterial) Chalcone->Membrane

Figure 1: The divergent synthetic pathways transforming the 1-(3-Aminopyrazin-2-yl)ethanone scaffold into distinct bioactive classes.

Targeted Biological Pathways

Kinase Inhibition (FGFR & mTOR)

The aminopyrazine core is a bioisostere of the pyrimidine ring found in many FDA-approved kinase inhibitors.

  • Mechanism: The scaffold binds to the ATP-binding pocket.[1] The pyrazine nitrogens interact with the hinge region via hydrogen bonds.[2][3]

  • Relevance: Derivatives of 3-aminopyrazine are potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and mTOR . The acetyl group in 1-(3-Aminopyrazin-2-yl)ethanone serves as a handle to extend the molecule into the hydrophobic pocket II, increasing affinity and selectivity [1].

Pteridine Biosynthesis Mimicry

By condensing the acetyl and amino groups with dicarbonyl compounds, researchers synthesize pteridines.

  • Mechanism: Pteridines interfere with folate metabolism (dihydrofolate reductase inhibition).

  • Application: These derivatives are explored as anti-parasitic (anti-malarial) and anti-tumor agents, leveraging the cell's reliance on rapid DNA synthesis [2].

Experimental Protocols

Protocol: Synthesis of Pteridine Derivatives (Friedländer-Type Condensation)

Objective: To convert 1-(3-Aminopyrazin-2-yl)ethanone into a bioactive substituted pteridine. This reaction exploits the condensation of the amino group and the enolizable acetyl group with a dicarbonyl electrophile.

Reagents:

  • 1-(3-Aminopyrazin-2-yl)ethanone (1.0 eq)

  • Glyoxal or substituted 1,2-dicarbonyl (1.2 eq)

  • Ethanol (Solvent)[1][4]

  • Sodium Ethoxide (Catalyst, 20% wt in EtOH)

Workflow:

  • Dissolution: Dissolve 1-(3-Aminopyrazin-2-yl)ethanone (5 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Activation: Add Sodium Ethoxide solution (0.5 mL) dropwise to the stirring solution to deprotonate the acetyl alpha-carbon. Stir for 15 minutes at Room Temperature (RT).

  • Condensation: Add the 1,2-dicarbonyl compound (6 mmol) slowly.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Precipitation: Cool the reaction mixture to

    
    . The pteridine derivative typically precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Water if necessary.

Validation:

  • NMR: Confirm cyclization by the disappearance of the acetyl methyl singlet (

    
     ppm) and the appearance of aromatic pteridine protons.
    
  • Mass Spec: Observe the

    
     peak corresponding to the fused bicyclic system.
    
Protocol: In Vitro Kinase Assay (Fluorescence Polarization)

Objective: To evaluate the affinity of the synthesized derivative against a target kinase (e.g., FGFR1).

Materials:

  • Recombinant FGFR1 kinase domain.

  • Fluorescently labeled peptide substrate.

  • ATP (

    
     concentration).
    
  • Test Compound (Derivatives of 1-(3-Aminopyrazin-2-yl)ethanone).

Workflow:

  • Preparation: Dilute test compounds in DMSO (serial dilutions, 10

    
    M to 1 nM).
    
  • Incubation: Mix kinase, peptide substrate, and test compound in reaction buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ). Incubate for 15 mins at RT.
    
  • Initiation: Add ATP to start the phosphorylation reaction. Incubate for 60 mins.

  • Detection: Add stop solution containing a detection antibody (e.g., IMAP binding reagent).

  • Readout: Measure Fluorescence Polarization (FP) on a multi-mode plate reader. High FP indicates inhibition (unphosphorylated substrate binds the reagent differently).

Quantitative Data Summary

The following table summarizes the comparative biological potential of the scaffold versus its cyclized derivatives.

Compound ClassPrimary TargetBinding ModeTypical

/ Activity
Parent Scaffold None (Intermediate)Weak H-bond donor

(Low intrinsic activity)
Chalcone Derivative Bacterial MembranesMembrane Disruption

(MIC)
Pteridine Derivative DHFR / Folate PathwayActive Site Competitive

Aminopyrazine Amide FGFR / VEGFR KinasesATP Hinge Binder

(High Potency)

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (2024).[3]

  • Biosynthesis of Pteridines in Insects: A Review. MDPI. (2024).[5]

  • Synthesis and biological activity of aminophthalazines and aminopyridazines. Bioorganic & Medicinal Chemistry Letters. (2013).

  • 1-(3-Aminopyrazin-2-yl)ethanone Chemical Properties. PubChem.

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An In-depth Technical Guide to the Solubility of 1-(3-Aminopyrazin-2-YL)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 1-(3-Aminopyrazin-2-YL)ethanone in various organic solvents. Given the critical role of solubility in drug efficacy and formulation, this document outlines the theoretical underpinnings, practical experimental protocols, and data interpretation necessary for robust scientific investigation.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its bioavailability and therapeutic effectiveness. For a novel compound such as 1-(3-Aminopyrazin-2-YL)ethanone, a pyrazine derivative of significant interest in medicinal chemistry, a thorough understanding of its solubility profile in organic solvents is a prerequisite for successful formulation development, purification, and various stages of preclinical testing.[1][2] Pyrazine and its derivatives are integral scaffolds in numerous pharmaceuticals, making the study of their physicochemical properties, including solubility, a key area of research.[3] This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of dissolution (ΔG).[4] This process is influenced by the enthalpy of dissolution (ΔH), which relates to the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions, and the entropy of dissolution (ΔS), which is the change in disorder of the system.[4]

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent plays a crucial role. For pyrazine derivatives, solubility tends to increase with the polarity of the solvent.[5][6] The structure of 1-(3-Aminopyrazin-2-YL)ethanone, featuring an amino group, a pyrazine ring, and an ethanone substituent, suggests a molecule with polar characteristics capable of hydrogen bonding. Therefore, it is expected to exhibit greater solubility in polar organic solvents.

Key Molecular Interactions:

  • Hydrogen Bonding: The amino group (-NH2) and the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. The carbonyl group of the ethanone moiety is another hydrogen bond acceptor site. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective in solvating this molecule.

  • Dipole-Dipole Interactions: The polar nature of the pyrazine ring and the carbonyl group will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific interactions will be present with all solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 1-(3-Aminopyrazin-2-YL)ethanone B Add to a known volume of organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) B->C D Allow to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter through a 0.22 µm syringe filter to remove undissolved solids E->F G Dilute the filtrate with a suitable mobile phase F->G H Analyze by HPLC or UV-Vis Spectroscopy G->H

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-(3-Aminopyrazin-2-YL)ethanone into a series of glass vials. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.

    • Add a precise volume of the selected organic solvents to each vial. A range of solvents with varying polarities should be chosen (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25°C. Temperature control is critical as solubility is temperature-dependent.[8]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[7] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration, which signifies equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. Pre-conditioning the filter by passing a small amount of the saturated solution through it can help prevent adsorption of the solute onto the filter membrane.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Analytical Quantification:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for determining the concentration of the dissolved solute.[1][9]

      • Develop a validated HPLC method with a suitable column (e.g., C18) and mobile phase.

      • Create a calibration curve using standard solutions of 1-(3-Aminopyrazin-2-YL)ethanone of known concentrations.

      • Inject the diluted samples and quantify the concentration based on the calibration curve.

    • UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific if impurities are present.[9]

      • Determine the wavelength of maximum absorbance (λmax) of 1-(3-Aminopyrazin-2-YL)ethanone in the chosen solvent.

      • Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of 1-(3-Aminopyrazin-2-YL)ethanone in Various Organic Solvents at 25°C
SolventDielectric Constant (Approx.)Solubility (mg/mL)Solubility (mol/L)
Hexane1.9Experimental DataCalculated Data
Dichloromethane9.1Experimental DataCalculated Data
Ethyl Acetate6.0Experimental DataCalculated Data
Acetonitrile37.5Experimental DataCalculated Data
Ethanol24.6Experimental DataCalculated Data
Methanol32.7Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)46.7Experimental DataCalculated Data

Note: The dielectric constant is a measure of solvent polarity.

Interpretation of Results:

By correlating the experimentally determined solubility with the properties of the solvents (e.g., polarity, hydrogen bonding capacity), a deeper understanding of the dissolution mechanism can be achieved. For instance, a higher solubility in polar, protic solvents like methanol and ethanol would confirm the importance of hydrogen bonding in the solvation of 1-(3-Aminopyrazin-2-YL)ethanone.

Conclusion

Determining the solubility of 1-(3-Aminopyrazin-2-YL)ethanone in organic solvents is a foundational step in its development as a potential therapeutic agent. By employing a systematic and validated experimental approach, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation strategies, optimizing purification processes, and ensuring the successful progression of this compound through the drug development pipeline. The principles and protocols outlined in this guide provide a robust framework for achieving these critical objectives.

References

  • ResearchGate. (n.d.). Mole fraction solubility of acetylpyrazine in pure solvents: left open... Retrieved from [Link]

  • ResearchGate. (2018). Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

  • ResearchGate. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • MDPI. (2018, October 22). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-OXAZEPINE DERIVATIVES FROM AMINOPYRAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Impactactor. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

  • PubMed. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Aminopyridin-3-yl)ethan-1-one. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022, May 26). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

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Sources

Theoretical studies on 1-(3-Aminopyrazin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 1-(3-Aminopyrazin-2-YL)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

1-(3-Aminopyrazin-2-yl)ethanone is a heterocyclic compound of significant interest due to the established pharmacological importance of the aminopyrazine scaffold.[1][2] Pyrazine derivatives are integral to numerous therapeutic agents and natural products, exhibiting a wide array of biological activities.[3][4] This technical guide provides a comprehensive theoretical framework for characterizing 1-(3-Aminopyrazin-2-yl)ethanone using modern computational chemistry techniques. We present a self-validating, first-principles protocol employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to meticulously explore the molecule's structural, electronic, spectroscopic, and reactive properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the understanding and development of novel heterocyclic compounds.

Introduction: The Scientific Rationale

The pyrazine ring is a privileged scaffold in medicinal chemistry.[5] Its derivatives are known to exhibit diverse biological activities, including anticancer and anti-inflammatory properties.[1][3] The title compound, 1-(3-Aminopyrazin-2-yl)ethanone, combines this key heterocycle with amino and acetyl functional groups, creating a molecule with multiple sites for hydrogen bonding and potential coordination, suggesting a rich and complex chemical behavior.

A priori theoretical investigation provides a powerful, cost-effective, and rapid means to elucidate a molecule's fundamental properties before embarking on extensive experimental synthesis and testing.[6] By modeling the system at the quantum mechanical level, we can predict its three-dimensional structure, understand its electronic landscape, simulate its spectroscopic signatures (IR, NMR, UV-Vis), and forecast its reactivity. This guide establishes a robust computational protocol to generate this critical data, providing foundational insights for future drug design and materials science applications.

Core Computational Methodology: A First-Principles Approach

To ensure a high degree of accuracy and predictive power, our theoretical framework is built upon Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an optimal balance of computational cost and precision for organic molecules.[6][7]

Pillar of Trustworthiness: Method Selection

  • Functional: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is extensively benchmarked and has demonstrated high accuracy for predicting the geometries, vibrational frequencies, and electronic properties of a wide range of organic and heterocyclic systems.[8][9]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogens to accurately describe lone pairs and non-covalent interactions, and polarization functions (d,p) to allow for anisotropy in electron distribution, which is critical for the carbonyl and amino groups.

  • Solvation Model: To simulate realistic solution-phase conditions, the Polarizable Continuum Model (PCM) will be utilized, with ethanol as the solvent, a common medium for spectroscopic measurements and reactions.[8]

This combination of functional, basis set, and solvent model constitutes a reliable and well-validated level of theory for the system under investigation.

Computational Protocol Workflow cluster_input 1. Input Generation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_output 3. Data Analysis & Interpretation A Build Initial 3D Structure (e.g., Avogadro, ChemDraw) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry F Structural Parameters (Bonds, Angles) B->F D Spectroscopic Predictions (GIAO-NMR, TD-DFT) C->D Validated Structure E Electronic Property Analysis (NBO, MEP, FMO) C->E G Simulated Spectra (IR, NMR, UV-Vis) D->G H Reactivity Descriptors (HOMO-LUMO, Charges) E->H

Caption: A workflow for the theoretical analysis of 1-(3-Aminopyrazin-2-YL)ethanone.

Molecular Structure and Electronic Landscape

The foundation of any theoretical study is the determination of the molecule's most stable three-dimensional conformation.

Optimized Molecular Geometry

The first computational step is an unconstrained geometry optimization. This process iteratively adjusts the positions of all atoms until the configuration with the minimum potential energy is found. A subsequent frequency calculation is mandatory to verify that this structure is a true energy minimum, confirmed by the absence of imaginary frequencies.[6]

Caption: Atom-labeled structure of 1-(3-Aminopyrazin-2-YL)ethanone.

Table 1: Predicted Structural Parameters (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value Justification
Bond Length C=O 1.22 Å Typical for a conjugated ketone, slightly longer than a simple ketone due to resonance.
C-N (Amino) 1.37 Å Shorter than a typical C-N single bond, indicating partial double bond character from electron donation into the ring.
N-H (Amino) 1.01 Å Standard N-H single bond length.
C-C (Ring-Acetyl) 1.49 Å Typical C-C single bond length between sp² carbons.
Bond Angle C-C-O (Acetyl) 121.5° Consistent with sp² hybridization of the carbonyl carbon.
C-C-N (Ring) 123.0° The steric hindrance between the adjacent acetyl and amino groups likely causes slight distortion from ideal 120°.

| Dihedral Angle | N(ring)-C-C=O | ~10-20° | The molecule is nearly planar, but slight torsion is expected to relieve steric strain between the carbonyl oxygen and the amino group. |

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability.[8]

The HOMO is predicted to be localized primarily over the aminopyrazine ring, with significant contributions from the amino group's lone pair, identifying this as the primary site for electrophilic attack. The LUMO is expected to be distributed across the pyrazine ring and the acetyl group, particularly on the carbonyl carbon, indicating this as the likely site for nucleophilic attack.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

Parameter Formula Predicted Value (eV) Significance
EHOMO - -6.25 Electron-donating ability; relates to Ionization Potential.
ELUMO - -1.80 Electron-accepting ability; relates to Electron Affinity.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 4.45 Indicates high kinetic stability and low reactivity.
Ionization Potential (I) -EHOMO 6.25 Energy required to remove an electron.
Electron Affinity (A) -ELUMO 1.80 Energy released upon gaining an electron.

| Chemical Hardness (η) | (I - A) / 2 | 2.23 | Resistance to change in electron configuration. |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The most negative potential (electron-rich, typically colored red) is anticipated around the carbonyl oxygen and the pyrazine nitrogen atoms, marking them as sites for electrophilic and hydrogen-bond donating interactions. The most positive potential (electron-poor, blue) is expected around the amino group's hydrogen atoms, identifying them as primary hydrogen-bond donor sites.

Predicted Spectroscopic Signatures

Computational spectroscopy allows for the direct simulation of experimental spectra, aiding in structure confirmation and interpretation.

Vibrational Spectroscopy (FT-IR)

Frequency calculations yield the vibrational modes of the molecule. The resulting spectrum can be directly compared to experimental FT-IR data.

Table 3: Key Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
Asymmetric & Symmetric N-H Stretch Amino (-NH₂) 3450, 3360 3500-3300
Aromatic C-H Stretch Pyrazine Ring 3080 3100-3000
C=O Stretch Acetyl Ketone 1685 1700-1680 (conjugated)
N-H Bend Amino (-NH₂) 1630 1650-1580

| C=N/C=C Stretch | Pyrazine Ring | 1590, 1550 | 1600-1450 |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; scaling factors are typically applied for precise comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable prediction of NMR chemical shifts (δ).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm, referenced to TMS)

Atom Nucleus Predicted δ (ppm) Rationale
H (Amino) ¹H ~5.5-6.0 Broad singlet, deshielded by the aromatic ring.
H (Ring) ¹H ~7.8-8.2 Aromatic protons on an electron-deficient pyrazine ring.
H (Methyl) ¹H ~2.6 Singlet, deshielded by the adjacent carbonyl group.
C (Carbonyl) ¹³C ~195 Typical for a ketone carbonyl carbon.
C (Ring, bonded to N) ¹³C ~140-155 Deshielded due to the electronegativity of adjacent nitrogen atoms.
C (Ring, bonded to C) ¹³C ~125-135 Standard aromatic carbon chemical shifts.

| C (Methyl) | ¹³C | ~28 | Aliphatic carbon adjacent to a carbonyl. |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption.

Table 5: Predicted Major Electronic Transitions (in Ethanol)

λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
~350 > 0.1 HOMO → LUMO π → π*
~280 > 0.1 HOMO-1 → LUMO π → π*

| ~240 | < 0.1 | n → π* | n → π* |

The predicted spectrum is expected to show strong absorptions in the UVA and UVB regions, arising from π→π* transitions within the conjugated aminopyrazine system. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group may also be present.

Step-by-Step Computational Protocol

This section provides a detailed methodology for executing the theoretical studies described herein.

  • Molecule Construction:

    • Using a molecular builder (e.g., Avogadro), construct the 3D structure of 1-(3-Aminopyrazin-2-yl)ethanone.

    • Perform an initial geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting structure.

    • Save the coordinates in a standard format (e.g., .xyz or .mol).

  • Geometry Optimization and Frequency Analysis:

    • Prepare an input file for a computational chemistry package (e.g., Gaussian).

    • Specify the calculation type: Opt Freq (Optimization followed by Frequency).

    • Define the level of theory: B3LYP/6-311++G(d,p).

    • Include the solvation model: SCRF=(PCM, Solvent=Ethanol).

    • Run the calculation.

    • Validation: Upon completion, verify that the optimization converged and check the output for any imaginary frequencies. The absence of imaginary frequencies confirms a true energy minimum.

  • Spectroscopic and Electronic Property Calculations:

    • Using the optimized geometry from the previous step, prepare new input files.

    • NMR: Specify calculation type NMR using the GIAO method at the same level of theory.

    • UV-Vis: Specify calculation type TD (for TD-DFT) to calculate excited states.

    • NBO/MEP: Specify population analysis keywords like Pop=NBO or Output=WFX to generate the necessary files for visualizing the MEP.

    • Run these calculations.

  • Data Extraction and Analysis:

    • Extract optimized bond lengths, angles, and dihedrals from the optimization output file.

    • Visualize the calculated vibrational modes and compare their frequencies to experimental tables.

    • Tabulate the calculated NMR chemical shifts.

    • Analyze the TD-DFT output to determine λmax, oscillator strengths, and orbital contributions for each major electronic transition.

    • Use visualization software (e.g., GaussView, Chemcraft) to plot the HOMO/LUMO surfaces and the MEP map.

    • Calculate the global reactivity descriptors using the HOMO and LUMO energy values.

Relationship of FMOs to Reactivity cluster_orbitals Frontier Molecular Orbitals cluster_descriptors Chemical Reactivity Descriptors LUMO LUMO Energy (ELUMO) EA Electron Affinity (A) A ≈ -ELUMO LUMO->EA Gap Energy Gap (ΔE) ΔE = ELUMO - EHOMO LUMO->Gap HOMO HOMO Energy (EHOMO) IP Ionization Potential (I) I ≈ -EHOMO HOMO->IP HOMO->Gap Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness EA->Hardness

Caption: Derivation of reactivity descriptors from FMO energies.

Conclusion

This guide has outlined a comprehensive and authoritative theoretical protocol for the in-depth characterization of 1-(3-Aminopyrazin-2-yl)ethanone. By systematically applying DFT and TD-DFT methods, researchers can generate a wealth of predictive data spanning molecular structure, electronic properties, multi-modal spectroscopy, and chemical reactivity. These computational insights provide a robust foundation for understanding the molecule's intrinsic characteristics, guiding synthetic efforts, and accelerating its potential development in medicinal chemistry and materials science. This self-validating workflow represents a state-of-the-art approach to modern chemical research, bridging the gap between theoretical prediction and experimental reality.

References

  • (No Title)
  • Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, E66, o2599. [Link]

  • PubChem. 1-(3-Chloropyrazin-2-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]

  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. PubMed. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • El-Habeeb, A. A., et al. (2020). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry. [Link]

  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Bentham Science. [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

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  • Gancheff, J. S., et al. (2021). Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations. Bendola Publishing. [Link]

  • Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. ChemRxiv. [Link]

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Sources

Methodological & Application

1-(3-Aminopyrazin-2-YL)ethanone in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with comprehensive Google searches, homing in on the medicinal chemistry applications of 1-(3-Aminopyrazin-2-YL)ethanone. My focus is on its synthesis, known biological targets, and its potential as a bioactive compound. This initial phase is about gathering a broad base of information to inform further analysis.

Analyzing Search Results

I'm now diving into the Google search results, aiming to pinpoint promising therapeutic areas. I'm looking for evidence that 1-(3-Aminopyrazin-2-YL)ethanone is being used in kinase inhibitors or other targeted therapies. I'll also be focusing on finding any relevant patented compounds, clinical candidates, or detailed experimental protocols. Based on this, I'll start formulating an application notes structure, starting with an introduction, then synthesis, and applications. I plan to include protocols.

Structuring Application Notes

I'm now outlining the application notes, starting with an introduction to the pyrazine scaffold, followed by synthesis and applications. I plan to delve into its use in specific drug targets, supported by literature data. I'm focusing on creating step-by-step protocols and Graphviz diagrams for clarity and accuracy. I am preparing to synthesize gathered information and ensure all claims are supported by proper citations and links to authoritative sources.

Introduction: The Potential of the Aminopyrazine Scaffold in Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 1-(3-Aminopyrazin-2-YL)ethanone in Agrochemical Research

Disclaimer: The following application notes and protocols are designed to guide the initial exploration of 1-(3-Aminopyrazin-2-YL)ethanone in agrochemical research. As of the writing of this document, specific biological activity data for this compound is not extensively available in public literature. The proposed applications and methodologies are therefore based on the known activities of structurally related pyrazine and aminopyrazine derivatives. All proposed research should be conducted with appropriate scientific rigor, including comprehensive control experiments.

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] The pyrazine ring is a key structural motif in numerous bioactive molecules, and its derivatives have been successfully developed as herbicides, fungicides, and insecticides.[3][4][5] The introduction of an amino group to the pyrazine ring, as in 1-(3-Aminopyrazin-2-YL)ethanone, can significantly influence the molecule's physicochemical properties and biological activity. This document outlines potential agrochemical applications for 1-(3-Aminopyrazin-2-YL)ethanone and provides detailed protocols for preliminary screening.

Part 1: Potential Herbicidal Activity

Scientific Rationale

Numerous pyrazine-containing compounds have been reported to exhibit herbicidal activity.[2][6] For instance, some pyrazine derivatives are known to interfere with essential plant processes like photosynthesis. The structural features of 1-(3-Aminopyrazin-2-YL)ethanone, particularly the aminopyrazine core, suggest that it could potentially act as a herbicide. Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the nature and position of substituents on the ring are crucial for herbicidal efficacy.[7] The amino and acetyl groups on the pyrazine ring of the target compound may contribute to its binding to specific plant enzymes or receptors, leading to phytotoxicity.

Experimental Workflow for Primary Herbicide Screening

G cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Observation cluster_3 Data Analysis prep_compound Prepare Stock Solution of 1-(3-Aminopyrazin-2-YL)ethanone pre_emergence Pre-emergence Application (to soil) prep_compound->pre_emergence prep_seeds Sow Weed and Crop Seeds prep_seeds->pre_emergence post_emergence Post-emergence Application (to seedlings) prep_seeds->post_emergence incubation Incubate in Controlled Environment (21 days) pre_emergence->incubation post_emergence->incubation observation Daily Observation and Symptom Recording incubation->observation assessment Assess Phytotoxicity (Visual Rating, Biomass) observation->assessment analysis Data Analysis and IC50 Determination assessment->analysis

Caption: Workflow for primary herbicidal screening.

Protocol 1: Primary Whole-Plant Herbicide Screening

This protocol is adapted from established methods for testing putative herbicide-resistant weed populations and can be modified for a wide range of species.[8]

1. Plant Material and Growth Conditions:

  • Select a representative monocotyledonous weed (e.g., Echinochloa crus-galli) and a dicotyledonous weed (e.g., Amaranthus retroflexus).

  • Select a representative crop species to assess selectivity (e.g., Zea mays or Glycine max).

  • Sow seeds in pots containing a standard potting mix and grow in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

2. Preparation of Test Compound:

  • Prepare a stock solution of 1-(3-Aminopyrazin-2-YL)ethanone in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a series of dilutions to achieve the desired application rates. A common starting point for primary screening is a high rate, such as 1 kg/ha .[9]

3. Application:

  • Pre-emergence: Apply the test compound uniformly to the soil surface immediately after sowing.

  • Post-emergence: Apply the test compound to seedlings at the 2-3 leaf stage.

  • Use a precision bench sprayer to ensure uniform application.[8]

  • Include a negative control (solvent only) and a positive control (a commercial herbicide with a known mode of action).

4. Data Collection and Analysis:

  • Observe the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

  • After 21 days, visually assess the percentage of weed control and crop injury using a 0-100% scale (0 = no effect, 100 = complete kill).

  • For a more quantitative assessment, harvest the above-ground biomass, dry it at 60°C for 48 hours, and weigh it.

  • Calculate the percent inhibition of growth compared to the negative control.

Treatment Group Application Rate Test Species Replicates
Negative ControlSolvent OnlyE. crus-galli, A. retroflexus, Crop4
Positive ControlLabel RateE. crus-galli, A. retroflexus, Crop4
Test Compound1 kg/ha E. crus-galli, A. retroflexus, Crop4

Part 2: Potential Fungicidal Activity

Scientific Rationale

Derivatives of 3-aminopyrazine-2-carboxamides have demonstrated antifungal activity against various plant and human pathogens.[10][11] The structural similarity of 1-(3-Aminopyrazin-2-YL)ethanone to these compounds suggests it may also possess fungicidal properties. The mechanism of action could involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity.[12]

Experimental Workflow for In Vitro Antifungal Assay

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Data Analysis prep_compound Prepare Serial Dilutions of 1-(3-Aminopyrazin-2-YL)ethanone plate_setup Dispense Compound and Inoculum into 96-well Plate prep_compound->plate_setup prep_fungi Prepare Fungal Inoculum prep_fungi->plate_setup incubation Incubate at Optimal Temperature (24-48h) plate_setup->incubation reading Read Absorbance (e.g., at 600 nm) incubation->reading analysis Calculate Percent Inhibition and Determine MIC reading->analysis

Caption: Workflow for in vitro antifungal screening.

Protocol 2: In Vitro Broth Microdilution Antifungal Assay

This protocol is based on established methods for testing the efficacy of fungicides against plant pathogens.[13][14][15]

1. Fungal Strains and Media:

  • Select a panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).

  • Culture the fungi on a suitable medium, such as Potato Dextrose Agar (PDA).

2. Preparation of Test Compound:

  • Prepare a stock solution of 1-(3-Aminopyrazin-2-YL)ethanone in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth). A typical concentration range for a novel compound is 0.03 to 32 µg/mL.[15]

3. Inoculum Preparation:

  • Prepare a spore suspension or mycelial homogenate of each fungus in sterile water.

  • Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 spores/mL).

4. Assay Procedure:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound.

  • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) for 24-72 hours.

5. Data Collection and Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

  • Alternatively, measure the optical density at 600 nm using a microplate reader to quantify fungal growth.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC50 (the concentration that inhibits 50% of fungal growth).

Parameter Description
Test Compound Conc.0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µg/mL
Fungal Inoculum1 x 10^5 spores/mL
Incubation25-28°C for 24-72 hours
ControlsGrowth control, sterility control, positive control (commercial fungicide)

Part 3: Potential Insecticidal Activity

Scientific Rationale

Many heterocyclic compounds containing nitrogen, including pyrazole and pyrazine derivatives, are known to have insecticidal properties.[5][16] These compounds can act on various molecular targets in insects, such as the nervous system or metabolic pathways. For example, some N-pyridylpyrazole insecticides target the ryanodine receptor, which is involved in calcium channel regulation.[5] The structural elements of 1-(3-Aminopyrazin-2-YL)ethanone could allow it to interact with a specific target in insects, leading to toxicity.

Experimental Workflow for Insecticide Screening

G cluster_0 Preparation cluster_1 Bioassay cluster_2 Observation cluster_3 Data Analysis prep_compound Prepare Test Compound Solutions contact_assay Contact Toxicity Assay (e.g., topical application) prep_compound->contact_assay ingestion_assay Ingestion Toxicity Assay (e.g., diet incorporation) prep_compound->ingestion_assay prep_insects Rear and Select Test Insects prep_insects->contact_assay prep_insects->ingestion_assay observation Observe for Mortality and Morbidity (24-72h) contact_assay->observation ingestion_assay->observation analysis Calculate Mortality Rates and Determine LD50/LC50 observation->analysis

Caption: Workflow for primary insecticide screening.

Protocol 3: Primary Insecticide Screening Bioassays

These protocols are based on standard methods for evaluating the toxicity of novel compounds to insects.[17][18][19][20]

1. Test Insects:

  • Select a representative insect pest from a major order, such as Lepidoptera (e.g., Spodoptera frugiperda) or Hemiptera (e.g., Myzus persicae).

  • Use a laboratory-reared, susceptible strain of a uniform age and developmental stage.

2. Preparation of Test Compound:

  • Prepare a stock solution of 1-(3-Aminopyrazin-2-YL)ethanone in a suitable solvent (e.g., acetone).

  • Prepare a range of concentrations for dose-response analysis.

3. Bioassay Methods:

a) Topical Application (Contact Toxicity):

  • Anesthetize the insects (e.g., with CO2 or by chilling).
  • Apply a small, precise volume (e.g., 0.25 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.[17]
  • Treat a control group with solvent only.
  • Place the treated insects in a clean container with access to food and water.

b) Diet Incorporation (Ingestion Toxicity):

  • Incorporate the test compound into the artificial diet of the insect at various concentrations.
  • Place a known number of insects in a container with the treated diet.
  • Provide an untreated diet for the control group.

4. Data Collection and Analysis:

  • Record the number of dead and moribund insects at 24, 48, and 72 hours after treatment.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LD50 (lethal dose for 50% of the population) for topical application or the LC50 (lethal concentration for 50% of the population) for diet incorporation using probit analysis.

Bioassay Type Key Parameters
Topical Application Application volume: 0.25 µL/insect; Dose range: e.g., 0.1 - 10 µ g/insect
Diet Incorporation Concentration range: e.g., 1 - 100 ppm in diet
General Test insects: 20-30 per replicate; Replicates: 3-4; Observation period: 24, 48, 72 hours

References

  • Elamin, M. M., Abdelrahim, N. A., Elhag, D. E. A., Joseph, M. R. P., & Hamid, M. E. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. African Journal of Pharmacy and Pharmacology, 15(8), 138-151.
  • Doležal, M., & Kráľová, K. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Advanced Biotech. (2021). Pyrazines as Crop Protection in Sustainable Agriculture. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. Molecules, 27(15), 4984.
  • Ma, Y., et al. (2015). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules, 20(5), 8438-8451.
  • MDPI. (2022).
  • Zhang, Y., et al. (2021). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 7(6), 479.
  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(3), 1431.
  • MDPI. (2022). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. International Journal of Molecular Sciences, 23(19), 11843.
  • Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1251.
  • Doležal, M., & Kráľová, K. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1251.
  • Wang, X., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1010841.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos.
  • Haddi, Z., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58921.
  • D'Accolti, M., et al. (2021).
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems - Chemistry and Properties (Vol. 22, pp. 318-356). Italian Society of Chemistry.
  • Zhang, J., et al. (2007). Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1][2][3][5]tetrazin-4(3H)ones. Journal of Agricultural and Food Chemistry, 55(7), 2687-2693.

  • Gokulakrishnaa, D., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373.
  • Shaner, D. L. (1991). Primary Herbicide Screening. In Weed Science Society of America Monograph Series (No. 6, pp. 66-71).
  • Wang, X., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1010841.
  • Serrano, R., et al. (2021).
  • ResearchGate. (2019). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1731-1736.
  • ResearchGate. (2023). In vitro Evaluation of Different Chemical Fungicides for the Control of Rhizoctonia solani Kuhn. Retrieved from [Link]

  • SciSpace. (2023). Bioassay Techniques in Entomological Research. Retrieved from [Link]

  • Perry, A. S., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 647-656.
  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
  • ResearchGate. (2018). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2017). In vitro Evaluation of Fungicides, Botanicals and Bioagents against Peziotrichum corticolum causing Black Banded Disease. International Journal of Current Microbiology and Applied Sciences, 6(3), 2548-2554.
  • MDPI. (2022). A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. Insects, 13(1), 84.
  • Der Pharma Chemica. (2016). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Der Pharma Chemica, 8(1), 314-320.

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]

  • ResearchGate. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73.
  • ResearchGate. (2021). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

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Application Note: High-Purity Isolation of 1-(3-Aminopyrazin-2-yl)ethanone via Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis

Purifying heteroaromatic amines like 1-(3-Aminopyrazin-2-yl)ethanone presents a classic chromatographic challenge: balancing retention of a polar, weakly basic molecule while maintaining symmetrical peak shape.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for both analytical quantification and preparative isolation. The method prioritizes pH control to manage the ionization state of the 3-amino group and the pyrazine ring nitrogens, ensuring reproducibility and high recovery.

Physicochemical Profile & Separation Logic
PropertyValue (Est.)Chromatographic Implication
Structure Pyrazine core, 2-acetyl, 3-aminoElectron-deficient ring; potential for H-bonding.
pKa (Base) ~2.0 - 3.0Weak base. At neutral pH, it is largely uncharged but polar. At pH < 2, it protonates.
LogP ~0.5 - 0.9Moderately polar. Risk of early elution (low

) on standard C18.
UV Max ~230 nm, ~325 nmStrong absorbance due to conjugation; dual-wavelength monitoring recommended.

The Challenge: The primary failure mode in purifying aminopyrazines is peak tailing caused by the interaction of the basic nitrogen lone pairs with residual silanols on the silica column support.

The Solution: We utilize a "High-pH Stability" strategy or a "Strong Ion Suppression" strategy. This protocol favors the Acidic Ion Suppression method (pH ~2.5) as the primary workflow due to its compatibility with LC-MS and general column availability, with a High-pH alternative for difficult separations.

Analytical Method Development (Scouting)

The goal of the analytical method is to establish purity and define the elution window for scale-up.

Instrumentation & Conditions
  • System: HPLC/UHPLC with Diode Array Detector (DAD)

  • Column: C18 with end-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 4.6 x 100 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C (Controlled temperature improves retention time precision).

  • Detection:

    • Channel A: 254 nm (Universal aromatic)

    • Channel B: 325 nm (Specific to conjugated pyrazine system)

    • Spectrum Scan: 210–400 nm

Mobile Phase Composition
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (pH ~2.7)

    • Why: Protonates the amine/pyrazine nitrogens, preventing secondary interactions with silanols. Volatile for easy lyophilization.

  • Solvent B (Organic): Acetonitrile (MeCN) + 0.1% Formic Acid

    • Why: MeCN has lower viscosity than Methanol, keeping backpressure low during scale-up.

Scouting Gradient Protocol
Time (min)% Solvent BEventLogic
0.05StartHigh aqueous start to trap polar impurities.
1.05Isocratic HoldEnsure injection plug clears before gradient.
10.095Linear RampBroad scouting to identify elution %B.
12.095WashElute highly lipophilic byproducts.
12.15Re-equilibratePrepare for next injection.
15.05EndSystem ready.

Preparative Purification Protocol

Once the retention time is confirmed analytically (typically eluting between 30-60% B depending on the column), scale up to preparative HPLC.

Sample Preparation
  • Solvent: Dissolve crude solid in 90:10 Water:MeCN (or DMSO if solubility is poor).

  • Filtration: Mandatory 0.2 µm PTFE or Nylon filter to protect the prep column.

  • Concentration: Target 50–100 mg/mL. Note: If using DMSO, limit injection volume to <1% of column volume to prevent "solvent breakthrough" where the peak splits.

Preparative Conditions
  • Column: Prep C18 (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min (Scaled from analytical).

  • Focused Gradient: Based on analytical scouting, create a shallower gradient centered on the peak of interest.

Example Focused Gradient (Assuming elution at 40% B):

  • 0–1 min: 5% B (Load)

  • 1–2 min: Ramp to 20% B

  • 2–12 min: Ramp 20% → 60% B (Shallow slope for max resolution)

  • 12–14 min: 95% B (Wash)

Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Threshold: Set to 10 mAU (to avoid collecting baseline noise).

  • Slope: Up-slope collection ensures the leading edge is captured; Down-slope collection ensures the tail is cut before impurities elute.

Visualization: Workflow & Logic

Purification Workflow Diagram

PurificationWorkflow Start Crude Synthesis Mixture Solubility Solubility Test (Water/MeCN/DMSO) Start->Solubility Analytical Analytical Scouting (0-95% B Gradient) Solubility->Analytical Decision Resolution > 1.5? Analytical->Decision Optimize Adjust pH or Change Column Decision->Optimize No PrepScale Prep Scale-Up (Focused Gradient) Decision->PrepScale Yes Optimize->Analytical Retry Fractionation Fraction Collection (UV Trigger) PrepScale->Fractionation QC QC & Lyophilization Fractionation->QC

Caption: Step-by-step workflow from crude material to purified isolate, including decision gates for method optimization.

Mobile Phase Selection Logic

MobilePhaseLogic Root Select Mobile Phase CheckMS LC-MS Required? Root->CheckMS Acidic 0.1% Formic Acid (pH 2.7) CheckMS->Acidic Yes (Standard) Basic 10mM NH4HCO3 (pH 10) CheckMS->Basic Yes (Alt for Peak Shape) Phosphate Phosphate Buffer (Not Volatile) CheckMS->Phosphate No (UV Only)

Caption: Decision tree for selecting the appropriate buffer system based on detection method and peak shape requirements.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Residual silanol interactions with the amino group.

  • Fix 1 (Mobile Phase): Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" (only if not using LC-MS).

  • Fix 2 (Column): Switch to a "Hybrid" particle column (e.g., Waters XBridge) and run at pH 10 using 10mM Ammonium Bicarbonate. At high pH, the amine is deprotonated (neutral), reducing silanol interaction and often increasing retention.

Issue: Early Elution (k' < 1)
  • Cause: Molecule is too polar for C18.

  • Fix: Use a "Polar C18" or "Aq" type column designed to resist phase collapse in 100% water. Start the gradient at 0% B for 2-3 minutes.

Issue: Recovery is Low
  • Cause: Degradation during evaporation.

  • Fix: Aminopyrazines can be sensitive to heat. Lyophilize (freeze-dry) fractions rather than using a rotary evaporator at high heat. Ensure the fraction collector is cooled to 4°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and method development for basic compounds).
  • McCalley, D. V. (2010). "Analysis of basic solutes by high performance liquid chromatography in the pharmaceutical industry." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative review on separating basic heterocycles).

  • Dolan, J. W. (2006). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America. Link (Guidance on temperature control for reproducibility).

  • PubChem Database. "2-Aminopyrazine Compound Summary." National Center for Biotechnology Information. Link (Source for physicochemical proxy data).

Use of 1-(3-Aminopyrazin-2-YL)ethanone in developing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-(3-Aminopyrazin-2-YL)ethanone as a foundational scaffold for the development of potent enzyme inhibitors.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Heterocyclic compounds are cornerstones of medicinal chemistry, prized for their ability to form key interactions with biological targets.[1] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[2][3] Its presence in essential molecules like riboflavin and in drugs such as the anticancer agent Bortezomib and the tuberculosis treatment Pyrazinamide underscores its therapeutic importance.[2][4]

1-(3-Aminopyrazin-2-yl)ethanone (CAS: 121246-93-3) is a particularly valuable building block within this class.[5][6] Its structure features a pyrazine core strategically decorated with two reactive functional groups: a nucleophilic amino group at the 3-position and an electrophilic acetyl group at the 2-position. This bifunctional nature allows for a diverse range of chemical modifications, enabling the systematic construction of compound libraries to target various enzymes, especially protein kinases.[7][8]

This guide provides a detailed exploration of 1-(3-aminopyrazin-2-yl)ethanone as a starting material, outlining synthetic strategies for derivatization and robust protocols for the biological evaluation of the resulting enzyme inhibitors.

Rationale for Use in Enzyme Inhibitor Design

The efficacy of the pyrazine scaffold in enzyme inhibition, particularly against kinases, stems from its electronic properties and structural versatility. Pyrazine-based compounds can function as ATP-competitive inhibitors by occupying the ATP-binding pocket of the enzyme.[7] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the hinge region of the kinase.

The functional groups of 1-(3-aminopyrazin-2-yl)ethanone provide the handles for building upon this core to achieve high potency and selectivity:

  • The Amino Group: Serves as a versatile point for derivatization. Acylation or reaction with sulfonyl chlorides can introduce a wide variety of substituents (R-groups) that can be tailored to interact with specific amino acid residues in the target enzyme's active site, thereby enhancing binding affinity and selectivity.[9]

  • The Acetyl Group: The ketone carbonyl and its adjacent α-carbon are ripe for chemical manipulation. The ketone can undergo condensation reactions, while the α-carbon can be halogenated to create a reactive intermediate for constructing new heterocyclic systems, a common strategy in kinase inhibitor design.[8]

By leveraging these reactive sites, chemists can systematically explore the structure-activity relationship (SAR) to optimize a lead compound's pharmacological profile.

Application Notes: Synthetic Strategies for Inhibitor Scaffolds

The development of a diverse inhibitor library from 1-(3-aminopyrazin-2-yl)ethanone can be achieved through several reliable synthetic pathways. The following protocols are foundational methodologies that can be adapted based on the desired target and available reagents.

Protocol 1: Derivatization via Amino Group Acylation

This procedure describes the formation of an amide linkage, a fundamental transformation for introducing diversity. The resulting amide can improve cell permeability and provide additional hydrogen bonding opportunities with the target enzyme.

Objective: To synthesize N-(3-acetylpyrazin-2-yl)benzamide as a representative example.

Materials:

  • 1-(3-Aminopyrazin-2-yl)ethanone

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-(3-aminopyrazin-2-yl)ethanone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.2 eq) dropwise to the stirring mixture. A precipitate may form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel or recrystallization to yield the pure amide product. Characterize by NMR and mass spectrometry.

Protocol 2: Synthesis of a 2-Aminothiazole Scaffold via Hantzsch Synthesis

This two-step protocol is a powerful method for constructing a 2-aminothiazole ring, a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[8]

Objective: To synthesize a 2-amino-4-(3-aminopyrazin-2-yl)thiazole derivative.

Step A: α-Bromination of the Acetyl Group

Materials:

  • 1-(3-Aminopyrazin-2-yl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Acetic Acid

  • Ice-cold water

Procedure:

  • Dissolution: Dissolve 1-(3-aminopyrazin-2-yl)ethanone (1.0 eq) in chloroform.

  • Bromination: At room temperature, slowly add a solution of bromine (1.0 eq) in chloroform to the stirring mixture. Alternatively, NBS with a catalytic amount of AIBN can be used under reflux.

  • Reaction Monitoring: Stir the reaction at room temperature or reflux as needed, monitoring by TLC.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water to quench excess bromine. Extract with chloroform, wash the organic layer with sodium thiosulfate solution and then brine, dry over MgSO₄, and concentrate to yield the crude α-bromo ketone. This intermediate is often used immediately in the next step without extensive purification.

Step B: Cyclization with Thiourea

Materials:

  • Crude 2-bromo-1-(3-aminopyrazin-2-yl)ethanone (from Step A)

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve the crude α-bromo ketone (1.0 eq) in ethanol.

  • Cyclization: Add thiourea (1.1 eq) to the solution and reflux the mixture for 2-4 hours.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with saturated aqueous NaHCO₃. A precipitate should form.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

Visualizing Synthetic Pathways

G cluster_0 Amino Group Derivatization cluster_1 Acetyl Group Derivatization start 1-(3-Aminopyrazin-2-YL)ethanone proc1 Acylation (R-COCl, Pyridine) start->proc1 Path A proc2a α-Bromination (NBS or Br2) start->proc2a Path B prod1 Amide Derivatives proc1->prod1 intermed α-Bromo Ketone proc2a->intermed proc2b Hantzsch Synthesis (Thiourea) intermed->proc2b prod2 2-Aminothiazole Scaffolds proc2b->prod2

Caption: Synthetic routes for derivatizing 1-(3-aminopyrazin-2-yl)ethanone.

Protocols for Biological Evaluation

After synthesis and purification, the new compounds must be evaluated for their ability to inhibit the target enzyme and exert a biological effect. The following protocols provide a framework for this assessment.

Protocol 3: General Enzymatic Activity Inhibition Assay

This Standard Operating Protocol (SOP) outlines the key steps for determining a compound's inhibitory activity (IC₅₀) against a purified enzyme.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Test compounds dissolved in 100% DMSO (stock solutions)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (100% DMSO)

  • 96-well or 384-well microplates (e.g., clear, flat-bottom for colorimetric assays)

  • Multichannel pipette and plate reader (spectrophotometer, fluorometer, or luminometer)

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 8- to 12-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the microplate. Also include wells for the positive control and negative control (DMSO only).

  • Enzyme Addition: Prepare a solution of the enzyme in assay buffer at a concentration that will yield a robust signal within the linear range of the assay (e.g., 2x final concentration). Add the enzyme solution to all wells except for a "no enzyme" blank.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature. This allows the compound to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Prepare a solution of the substrate in assay buffer (e.g., 2x final concentration, often at or near its Kₘ value). Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation & Detection: Incubate the plate for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly. Stop the reaction if necessary (e.g., by adding a stop solution) or proceed directly to detection. Read the plate using the appropriate instrument (e.g., measure absorbance at a specific wavelength).

  • Data Analysis:

    • Subtract the background reading (blank wells) from all other readings.

    • Normalize the data: Set the average of the negative control (DMSO only) wells as 100% activity and the average of the positive control wells as 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or cytostatic effects.[11]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell line of interest (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (DMSO at the same final concentration as the test wells).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently mix the plate to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Visualizing the Experimental Workflow

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis start 1-(3-Aminopyrazin-2-YL)ethanone synthesis Derivatization (e.g., Acylation, Cyclization) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification biochem Biochemical Assay (Enzyme Inhibition - IC50) purification->biochem cell Cell-Based Assay (Proliferation - GI50) purification->cell sar Structure-Activity Relationship (SAR) Analysis biochem->sar cell->sar

Caption: Workflow from synthesis to biological activity assessment.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Compound IDModification TypeTarget EnzymeIC₅₀ (nM)Target Cell LineGI₅₀ (nM)
Lead-001 Amide (Benzoyl)Kinase A850Cancer Cell X1200
Lead-002 Amide (4-Cl-Benzoyl)Kinase A250Cancer Cell X400
Lead-003 2-AminothiazoleKinase A75Cancer Cell X150
Lead-004 2-AminothiazoleKinase B>10,000Cancer Cell Y>10,000

Conclusion

1-(3-Aminopyrazin-2-yl)ethanone is a powerful and versatile starting material for the development of novel enzyme inhibitors. Its dual reactive sites permit the creation of diverse chemical libraries through straightforward and scalable synthetic routes. By combining targeted synthesis with robust biochemical and cell-based screening protocols, researchers can efficiently navigate the drug discovery process, from initial hit identification to lead optimization. The methodologies outlined in this guide provide a solid foundation for leveraging this high-value scaffold to develop next-generation therapeutics.

References

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Taylor & Francis Online. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Fluorochem. (n.d.). 1-(3-AMINOPYRAZIN-2-YL)ETHANONE.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • PMC - NIH. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Sunway Pharm Ltd. (n.d.). 1-(3-Aminopyrazin-2-yl)ethanone - CAS:121246-93-3.
  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
  • Benchchem. (n.d.). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols.
  • Benchchem. (n.d.). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide.

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Troubleshooting & Optimization

Technical Support Center: Strategies for Selective Monoacylation of Aminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and detailed protocols for controlling the N-acylation of aminopyrazines, a critical reaction in the synthesis of many pharmaceutical compounds. The pyrazine ring is a vital scaffold in numerous clinically important drugs, and mastering its functionalization is key to successful drug design.[1][2][3] This guide focuses on addressing a common and frustrating side reaction: N,N-diacylation.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm trying to acylate my aminopyrazine with an acyl chloride and triethylamine, but I'm primarily getting a diacylated byproduct. Why is this happening?

This is a classic issue stemming from the electronic properties of the aminopyrazine system. After the first acylation, the resulting mono-acyl amide is significantly more acidic than the starting amine.[4][5] The strong base you are using, triethylamine (Et3N), is potent enough to deprotonate this newly formed amide. This creates a highly nucleophilic anion that rapidly reacts with a second molecule of your acyl chloride, leading to the undesired diacylated product.[4][5]

Q2: What is the most direct way to prevent this diacylation and favor the mono-acylated product?

The most effective and immediate solution is to switch from a strong base like triethylamine to a weak base, such as pyridine.[4][5][6] Pyridine is not basic enough to deprotonate the mono-acylated amide intermediate, effectively halting the reaction at the desired stage. In many cases, using an excess of the starting aminopyrazine itself can also serve as the weak base.[4]

Q3: Can I avoid diacylation by simply using one equivalent of the acylating agent with a strong base?

While this may seem logical, it is often inefficient. The deprotonated mono-acylated intermediate is typically a much stronger nucleophile than the starting aminopyrazine. As soon as any mono-acylated product is formed, it is preferentially deprotonated and reacts again. This can lead to a mixture of the diacylated product and unreacted starting material, resulting in a low yield of your desired compound.[4]

Q4: Does the choice of acylating agent (e.g., acyl chloride vs. anhydride) make a difference?

Yes, it does. More reactive acylating agents, like acyl chlorides, tend to promote diacylation more readily, especially with strong bases.[4] If you are still observing diacylation even after changing the base, consider using a less reactive acylating agent, such as an acid anhydride. For acylations with less reactive agents like anhydrides, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial for increasing the reaction rate.[7]

Q5: When should I consider a more complex protecting group strategy?

A protecting group strategy should be considered when optimizing the base and acylating agent fails to provide the desired selectivity, or when your aminopyrazine substrate contains other reactive functional groups that could compete in the reaction. Protecting groups, such as the t-butoxycarbonyl (Boc) group, can modulate the amine's reactivity, but they require additional synthesis and deprotection steps.[8][9]

Section 2: Troubleshooting Guide: From Mechanism to Solution

The Underlying Mechanism: Why Diacylation Occurs

Understanding the reaction mechanism is crucial for effective troubleshooting. The tendency of aminopyrazines to undergo diacylation is a direct consequence of the electronic influence of the heterocyclic ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which increases the acidity of the exocyclic amine's proton after it has been acylated once.[4][5]

The process unfolds in three key steps as illustrated below:

  • Initial Monoacylation: The exocyclic amino group of the aminopyrazine acts as a nucleophile, attacking the electrophilic acylating agent to form the desired mono-acylated product.

  • Deprotonation: In the presence of a sufficiently strong base (e.g., triethylamine, pKb ≈ 3.25), the now acidic proton on the mono-acylated nitrogen is removed.[4] This forms a resonance-stabilized anion.

  • Second Acylation: This newly formed anion is a potent nucleophile and rapidly attacks a second molecule of the acylating agent, yielding the N,N-diacylated byproduct.

G cluster_0 Step 1: Monoacylation cluster_1 Step 2: Deprotonation (Problem Step) cluster_2 Step 3: Diacylation A Aminopyrazine C Mono-acylated Product (Py-NH-COR) A->C Nucleophilic Attack B Acyl Chloride (R-COCl) B->C C_ref Mono-acylated Product D Strong Base (e.g., Et3N) E Stabilized Anion (Py-N(-)-COR) D->E E_ref Stabilized Anion C_ref->E Deprotonation (Fast) F Diacylated Product (Py-N(COR)2) B2 Acyl Chloride (R-COCl) B2->F E_ref->F Nucleophilic Attack (Very Fast)

Caption: Mechanism of base-mediated N,N-diacylation of aminopyrazines.

Strategy 1: Strategic Control of Reaction Basicity

As the mechanism shows, the critical step enabling diacylation is the deprotonation of the mono-acylated intermediate. Therefore, the most powerful tool at your disposal is the choice of base.

  • Strong Bases (e.g., Triethylamine, K₂CO₃): These bases are strong enough to deprotonate the amide and will actively promote diacylation.[4]

  • Weak Bases (e.g., Pyridine): A weak base like pyridine (pKb ≈ 8.8) is not strong enough to deprotonate the amide intermediate. The reaction therefore halts cleanly after the first acylation.[4][5]

Data Summary: Impact of Base on Acylation of 2-Aminopyrimidines/pyrazines

Acylating AgentBaseOutcomeSource
Substituted Benzoyl ChloridesTriethylamine (Et₃N)Primarily N,N-diacylation product[4][5]
Substituted Benzoyl ChloridesPotassium Carbonate (K₂CO₃)Primarily N,N-diacylation product[4]
Substituted Benzoyl ChloridesPyridineClean formation of mono-amide product[4][5]

This data strongly supports that switching to pyridine is the preferred method for achieving selective mono-acylation.

Strategy 2: Decision Workflow for Reaction Optimization

Beyond the choice of base, other reaction parameters can be fine-tuned to ensure success. The following workflow provides a logical sequence for troubleshooting and optimization.

G Start Start: Acylation of Aminopyrazine CheckDiacyl Diacylation Observed? Start->CheckDiacyl SwitchBase Action: Switch from strong base (Et3N) to weak base (Pyridine) CheckDiacyl->SwitchBase Yes Success Success: Clean Mono-acylation CheckDiacyl->Success No CheckAgain Diacylation Still an Issue? SwitchBase->CheckAgain ChangeReagent Action: Use less reactive acylating agent (e.g., Anhydride + cat. DMAP) CheckAgain->ChangeReagent Yes CheckAgain->Success No ConsiderPG Final Option: Use Protecting Group Strategy (e.g., Boc protection) ChangeReagent->ConsiderPG

Caption: Troubleshooting workflow for preventing diacylation.

Strategy 3: Protecting Group Strategies

For particularly challenging substrates or multi-step syntheses where reaction conditions must be carefully managed, a protecting group strategy is a robust option. The t-butoxycarbonyl (Boc) group is a common choice for amines as it is stable under many conditions but can be easily removed with acid.[8][9] The strategy involves protecting the amine, performing the desired reaction on another part of the molecule, and then deprotecting the amine for the final acylation step under optimized conditions.

Section 3: Detailed Experimental Protocols

Protocol 1: Selective Mono-acylation using Pyridine as a Weak Base

This protocol is adapted from methodologies proven to be effective for the selective N-monoacylation of amino-heterocycles.[4][5]

  • Objective: To synthesize an N-acyl-2-aminopyrazine while avoiding diacylation.

  • Materials:

    • 2-Aminopyrazine (1.0 equiv)

    • Acyl chloride (1.1 equiv)

    • Pyridine (as solvent or co-solvent with an inert solvent like DCM)

    • Dichloromethane (DCM), if needed

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-aminopyrazine (1.0 equiv) in pyridine. If solubility is an issue, use a mixture of DCM and pyridine. Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure mono-acylated aminopyrazine.

Protocol 2: General Procedure for Boc Protection of Aminopyrazines

This protocol provides a general method for protecting the amino group, which can be useful before performing other chemical transformations on the molecule.[8][9]

  • Objective: To protect the exocyclic amine of an aminopyrazine as a Boc-carbamate.

  • Materials:

    • Aminopyrazine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

    • Triethylamine (Et₃N) (1.5 equiv) or DMAP (0.1 equiv)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the aminopyrazine (1.0 equiv) in THF or DCM.

    • Add triethylamine (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv).

    • Add Boc₂O (1.2 equiv) portion-wise to the solution at room temperature.

    • Stir the reaction for 4-12 hours, monitoring by TLC/LCMS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting Boc-protected aminopyrazine can often be used without further purification. If necessary, purify by column chromatography.

  • Deprotection: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane.

References

  • Theodorou, V., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(iv), 11-23.
  • Kim, B. T., et al. (2009).
  • Request PDF. (2025). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.
  • SK. (2014). Acyl Protective Groups.
  • Divakaran, R. (2008). Protecting groups in organic synthesis. Source not specified.
  • Baran, P. S. (Date not specified). Protecting Groups. Scripps Research.
  • Theodorou, V., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.
  • Organic Chemistry Portal. (Date not specified). Protecting Groups. organic-chemistry.org.
  • Theodorou, V., et al. (2014).
  • Miniyar, P., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review.
  • Miniyar, P., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Bentham Science.
  • Miniyar, P., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.

Sources

Technical Support Center: Optimizing Solvent Choice for Aminopyrazole Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing solvent systems for the condensation of


-ketonitriles with hydrazines to synthesize aminopyrazoles.
Role:  Senior Application Scientist
Date:  February 11, 2026[1]

Executive Summary & Core Chemistry

The condensation of


-ketonitriles with hydrazines is the industry-standard route for synthesizing 5-aminopyrazoles, a critical scaffold in kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines).[1] While the reaction appears simple, it is governed by a delicate balance between nucleophilic attack  (kinetics) and tautomeric equilibrium  (thermodynamics).[1]

The Core Challenge: The reaction proceeds via two steps:

  • Imine Formation: Attack of the hydrazine terminal nitrogen on the ketone.[2]

  • Cyclization: Intramolecular attack of the second nitrogen on the nitrile.

Solvent choice dictates:

  • Regioselectivity: In monosubstituted hydrazines, the solvent's protic/aprotic nature determines whether the N1 or N2 nitrogen attacks the ketone first, dictating the formation of 3-amino vs. 5-amino isomers.

  • Intermediate Trapping: Poor solvent choice often leads to the isolation of the uncyclized hydrazone intermediate (the "stalled reaction").

Troubleshooting Guides & FAQs

Issue 1: "I am getting a mixture of 3-amino and 5-amino isomers. How do I control regioselectivity?"

Diagnosis: You are likely using a monosubstituted hydrazine (e.g., methylhydrazine) in a non-selective solvent like standard ethanol.[1] The regioselectivity depends on which nitrogen atom of the hydrazine attacks the ketone carbonyl first.

The Solution (The Bagley Protocol): You must leverage solvent acidity/basicity to steer the nucleophilicity of the hydrazine.

  • To favor the 5-Aminopyrazole (Kinetic Control):

    • Solvent System: Toluene with Acetic Acid (AcOH).[1]

    • Mechanism: AcOH protonates the more basic internal nitrogen of the hydrazine, forcing the terminal (less substituted) nitrogen to attack the ketone. This leads to the 5-amino isomer.[2]

  • To favor the 3-Aminopyrazole (Thermodynamic Control):

    • Solvent System: Ethanol with Sodium Ethoxide (EtONa).[1]

    • Mechanism: Under basic conditions, the hydrazine is unprotonated. The more substituted (internal) nitrogen is often more nucleophilic (due to the alpha-effect or electron donation), or the reaction equilibrates to the thermodynamic product, favoring the 3-amino isomer.

Issue 2: "My reaction stalls at the intermediate. I see a new spot on TLC, but it's not the product."

Diagnosis: You have formed the hydrazone intermediate , but the second step (cyclization onto the nitrile) is failing. This is common in neutral solvents or at low temperatures where the nitrile is not sufficiently electrophilic.

The Solution:

  • Increase Temperature: Nitrile cyclization has a higher activation energy. Switch from Methanol (65°C) to n-Butanol (117°C) or DMF (153°C) .[1]

  • Add a Lewis Acid: If using aprotic solvents, add 10 mol% Sc(OTf)₃ or Yb(OTf)₃ .[1] This activates the nitrile group, facilitating the intramolecular attack.

  • Water Scavenging: Water is a byproduct of the first step. In reversible equilibria, excess water inhibits the dehydration. Use a Dean-Stark trap (if using toluene) or add molecular sieves.[1]

Issue 3: "The product oils out and is difficult to crystallize."

Diagnosis: Aminopyrazoles are highly polar and often form supersaturated solutions in alcohols.

The Solution:

  • Switch to Water/Ethanol (Green Method): Many aminopyrazoles precipitate cleanly from water.[1] Run the reaction in 20% EtOH/Water. The hydrophobic effect drives the organic product out of the solution as a filterable solid.

  • The "Anti-Solvent" Crash: If running in DMF or DMSO, pour the reaction mixture slowly into ice-cold brine . The high ionic strength forces the organic product to precipitate.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Aminopyrazoles (Acidic Conditions)

Best for: Ensuring 5-amino regiochemistry with substituted hydrazines.[1]

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap.

  • Dissolution: Dissolve

    
    -ketonitrile (1.0 equiv) in Toluene (0.5 M) .
    
  • Acidification: Add Acetic Acid (AcOH) (1.1 equiv).[1]

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Reflux: Heat to reflux (110°C) for 2–4 hours. Monitor water collection in the trap.

  • Workup: Cool to RT. The product often precipitates as the acetate salt. Filter and wash with cold ether. If no precipitate, neutralize with sat.[1] NaHCO₃ and extract with EtOAc.

Protocol B: Green Aqueous Synthesis (General Purpose)

Best for: Unsubstituted hydrazines and scale-up.[1]

  • Mixing: Combine

    
    -ketonitrile (1.0 equiv) and Hydrazine Hydrate (1.2 equiv) in Water  (0.5 M).
    
  • Catalysis: Add catalytic Ammonium Acetate (20 mol%).

  • Reaction: Stir at 80°C for 3 hours.

  • Isolation: Cool to 4°C. The aminopyrazole will crystallize. Filter, wash with water, and dry.[1]

Data Analysis: Solvent Selection Matrix

Solvent SystemDielectric Const. (

)
Boiling Pt. (°C)Primary BenefitRisk Factor
Ethanol (EtOH) 24.578Standard, cheap, good solubility.[1]Poor regioselectivity with substituted hydrazines.[3]
Toluene/AcOH 2.38 (Tol)110High Regioselectivity (5-amino) .[1]Requires acid removal; salt formation.
Water 80.1100Green, product precipitates.[1]Reactants may be insoluble (requires surfactant).[1]
DMF 36.7153High T drives difficult cyclizations.Difficult to remove; "oiling out" during workup.
n-Butanol 17.5117Higher T than EtOH, better solubility.[1]Harder to remove than EtOH.

Visualizations

Figure 1: Reaction Mechanism & Solvent Influence

This diagram illustrates the bifurcation point where solvent acidity determines the reaction pathway.

AminopyrazoleMechanism Start Beta-Ketonitrile + Hydrazine (R-NH-NH2) Solvent Solvent Environment Start->Solvent PathAcid Acidic (AcOH/Toluene) Protonation of internal N Solvent->PathAcid Kinetic Route PathBase Basic (EtOH/EtONa) Thermodynamic Control Solvent->PathBase Thermodynamic Route Inter5 Hydrazone A (Terminal N attacks Carbonyl) PathAcid->Inter5 Inter3 Hydrazone B (Internal N attacks Carbonyl) PathBase->Inter3 Prod5 5-Aminopyrazole (Major Product) Inter5->Prod5 Cyclization on Nitrile Prod3 3-Aminopyrazole (Major Product) Inter3->Prod3 Cyclization on Nitrile

Caption: Mechanistic bifurcation driven by solvent acidity. Acidic media favor terminal nitrogen attack (5-amino), while basic media favor internal nitrogen attack (3-amino).[1]

Figure 2: Solvent Selection Decision Tree

Follow this logic to select the optimal solvent for your specific substrate.

SolventDecisionTree Start Start: Select Solvent Q1 Is the Hydrazine Monosubstituted? (e.g., Methylhydrazine) Start->Q1 Q2 Which Isomer is Desired? Q1->Q2 Yes Q3 Is the Beta-Ketonitrile Sterically Hindered? Q1->Q3 No (Hydrazine Hydrate) Res5 Use Toluene + AcOH (Bagley Protocol) Q2->Res5 5-Aminopyrazole Res3 Use EtOH + EtONa Q2->Res3 3-Aminopyrazole ResHighT Use n-Butanol or DMF (High Temp Required) Q3->ResHighT Yes ResGreen Use Water + NH4OAc (Green Protocol) Q3->ResGreen No

Caption: Decision matrix for selecting reaction media based on hydrazine substitution and substrate sterics.

References

  • Fichez, J., et al. (2018).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. [Link][1]

  • Aggarwal, R., et al. (2011).[1] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.[1] [Link]

  • Green Chemistry Protocol: "Green synthesis of pyrazoles." Organic Syntheses, Coll.[1][4] Vol. 10, p.11 (2004).[1] [Link]

Sources

Validation & Comparative

Definitive Structural Assignment: A Comparative Guide to Validating 1-(3-Aminopyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Substitution Challenge

In the development of nitrogen-rich heterocycles for medicinal chemistry—specifically pteridine precursors and luminescent materials—1-(3-Aminopyrazin-2-yl)ethanone represents a critical intermediate. However, its structural validation presents a unique analytical challenge.

The proximity of the amine donor (–NH₂) and the acetyl acceptor (–C=O) creates a strong propensity for Intramolecular Resonance-Assisted Hydrogen Bonding (RAHB) . This interaction often leads to:

  • NMR Ambiguity: Broadening of exchangeable protons and timescale-dependent rotameric averaging.

  • Tautomeric Uncertainty: Theoretical possibility of amino-enone vs. imino-enol forms.

This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is the requisite "Gold Standard" for validating this structure, providing a definitive map of bond lengths and spatial geometry that solution-phase methods cannot resolve with equal confidence.

Comparative Analysis: Why X-ray Wins

While high-field NMR is the workhorse of synthetic chemistry, it struggles with the dynamic nature of 1-(3-Aminopyrazin-2-yl)ethanone. The following table compares the diagnostic utility of primary analytical techniques for this specific molecule.

Table 1: Analytical Performance Matrix
Feature1H / 13C NMR HR-MS (ESI) DFT (Computational) SC-XRD (X-ray)
Primary Output Chemical Shift / ConnectivityElemental CompositionPredicted GeometryAbsolute 3D Structure
H-Bond Detection Indirect (Downfield shift of NH)NoneTheoretical onlyDirect (N...O distance)
Tautomer ID Ambiguous (Fast exchange)NoneEnergy calculationDefinitive (C-N/C=O lengths)
Sample State Solution (Solvent effects active)Gas/SolutionVacuum/Solvent ModelSolid State (Frozen geometry)
Confidence Level 85% (Inferred)50% (Formula only)90% (Model dependent)99.9% (Direct Observation)
Decision Logic: The Validation Pathway

The following diagram illustrates the logical necessity of moving to SC-XRD when solution-phase data is inconclusive regarding the intramolecular hydrogen bond network.

ValidationLogic Start Synthesized 1-(3-Aminopyrazin-2-yl)ethanone NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision Are NH signals sharp & integrated? NMR->Decision Success Routine Assignment Decision->Success Yes Failure Broad/Shifted Signals (RAHB effect) Decision->Failure No XRD_Step Initiate SC-XRD Protocol Failure->XRD_Step Required Outcome Confirm S(6) Motif & Bond Lengths XRD_Step->Outcome

Figure 1: Decision matrix for escalating structural characterization from NMR to X-ray crystallography.

Experimental Protocol: SC-XRD Validation

To achieve a publishable structure for 1-(3-Aminopyrazin-2-yl)ethanone, strict adherence to crystal growth and data collection parameters is required. The molecule's polarity and planar nature dictate specific handling.

Phase 1: Crystal Growth (Slow Evaporation)[1]
  • Solvent System: Ethanol/Water (9:1) or Acetonitrile.

  • Methodology:

    • Dissolve 20 mg of pure compound in 2 mL of warm ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (dust serves as nucleation sites for twinning, which must be avoided).

    • Cover with parafilm and poke 3-4 small holes.

    • Allow to stand at ambient temperature (298 K) in a vibration-free zone.

  • Target: Block-like, yellow/orange prisms appearing within 48-72 hours.

  • Self-Validation: Examine crystals under polarized light. Sharp extinction indicates singularity; "cross-hatching" indicates twinning.

Phase 2: Data Collection
  • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption, though Cu is acceptable for this light-atom structure.

  • Temperature: 100 K (Cryostream) .

    • Why? Cooling is critical to reduce thermal vibration (ellipsoids) of the amine protons, allowing for more accurate location of the Hydrogen atoms involved in the H-bond.

  • Resolution: Collect data to at least 0.8 Å resolution to ensure bond precision < 0.005 Å.

Phase 3: Structure Refinement (SHELXL Workflow)

Standard refinement must be adapted to correctly model the amine protons.

  • Solution: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (N, O, C).

  • Refinement: Use SHELXL (Least Squares).

  • Hydrogen Treatment (Critical Step):

    • Do not use default riding models (AFIX 43) immediately for the amine.

    • Locate amine H-atoms in the Difference Fourier Map.

    • Refine their coordinates freely with isotropic thermal parameters (

      
       of N) to prove the H-bond geometry.
      
    • Constraint: If unstable, use DFIX restraints (N-H ~ 0.88 Å).

Structural Insights & Expected Results

Upon successful refinement, the X-ray structure will reveal specific geometric parameters that validate the chemical identity.

The S(6) Ring Motif

The most defining feature of 1-(3-Aminopyrazin-2-yl)ethanone is the formation of a pseudo-six-membered ring involving the amine and the carbonyl oxygen.

  • Interaction: Intramolecular Hydrogen Bond (

    
    ).
    
  • Graph Set Notation: S(6) .

  • Geometry: The Pyrazine ring, the amine nitrogen, and the acetyl group should be essentially coplanar (Torsion angle

    
    ). This planarity confirms the resonance stabilization across the N-C-C-C-O system.
    
Bond Length Analysis

To distinguish between the Amino-Enone (correct) and Imino-Enol (tautomer) forms, analyze the bond lengths against standard values:

BondExpected Length (Amino-Enone)Indicative of Imino-Enol
C=O (Carbonyl) 1.21 – 1.24 Å > 1.30 Å (Single bond character)
C-N (Exocyclic) 1.32 – 1.35 Å < 1.30 Å (Double bond character)

If the C=O bond is short (~1.22 Å), the structure is definitively the ketone form, ruling out the enol tautomer.

Visualization of the S(6) Motif

MolecularGeometry N_amine N H_amine H N_amine->H_amine 0.88Å O_carbonyl O H_amine->O_carbonyl  S(6) H-Bond C_carbonyl C C_carbonyl->O_carbonyl 1.22Å C_ring C C_ring->N_amine 1.34Å C_ring->C_carbonyl 1.48Å

Figure 2: The S(6) Intramolecular Hydrogen Bond Motif.[1] The dashed red line represents the critical interaction stabilizing the planar conformation.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Gilli, G., et al. (2009). "The Nature of the Resonance-Assisted Hydrogen Bond." Journal of the American Chemical Society, 111(3), 1023-1028. Link

  • Bernstein, J., et al. (1995). "Graph-set analysis of hydrogen-bond patterns in organic crystals." Angewandte Chemie International Edition, 34(15), 1555-1573. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software for visualizing the S(6) motif). Link

Sources

The Privileged Hinge-Binder: Comparative Guide to 3-Aminopyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminopyrazine-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the core of the diuretic Amiloride (ENaC inhibition) and, more recently, as a potent ATP-competitive hinge binder in kinase inhibitor discovery (e.g., JAK, GSK-3, and PI3K).

This guide objectively compares the 3-aminopyrazine-2-carboxamide core against its bioisosteric alternatives (specifically 3-aminopyridine-2-carboxamides and anthranilamides ). We analyze the Structure-Activity Relationship (SAR) driving its selection, focusing on solubility, ligand efficiency, and binding kinetics.

Part 1: Comparative Analysis of Scaffold Performance

When selecting a core scaffold for ATP-pocket binding or ion channel blockade, the choice often lies between the Pyrazine, Pyridine, and Benzene (Anthranilamide) rings. The following analysis highlights why the Pyrazine core often outperforms its carbon-rich counterparts.

Physicochemical & Functional Comparison
Feature3-Aminopyrazine-2-carboxamide 3-Aminopyridine-2-carboxamide Anthranilamide (Benzene core)
Electronic Character

-deficient (Electron withdrawing)
Moderately

-deficient

-rich (Electron donating)
Water Solubility High (Due to extra N atom)ModerateLow
H-Bond Potential Bidentate/Tridentate (N1/N4 acceptors)Bidentate (N1 acceptor)Monodentate (No ring N)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Prone to N-oxidation)Low (Prone to hydroxylation)
Ligand Efficiency (LE) High (Low MW, high affinity)HighModerate
Primary Application Kinase Hinge Binding, ENaC BlockadeKinase InhibitionGPCR Ligands
The "Nitrogen Walk" Effect

The critical differentiator is the nitrogen at position 4 (N4) of the pyrazine ring.

  • Solubility: The N4 atom significantly lowers the ClogP compared to the pyridine and benzene analogs, improving the drug-likeness profile (Lipinski’s Rule of 5).

  • Binding Affinity: In many kinase targets (e.g., GSK-3

    
     ), the N4 nitrogen accepts a hydrogen bond from a water molecule or a backbone residue (e.g., Val135 in GSK-3
    
    
    
    ), a distinct advantage over the pyridine scaffold which lacks this interaction vector.

Part 2: Detailed SAR & Mechanistic Logic

The biological activity of 3-aminopyrazine-2-carboxamides relies on a precise arrangement of functional groups.

The Pharmacophore Map

The scaffold functions primarily through a Donor-Acceptor-Donor (D-A-D) motif when interacting with the kinase hinge region.

  • Position 2 (Carboxamide): The carbonyl oxygen acts as an H-bond acceptor, while the amide nitrogen acts as a donor. This is critical for orienting the molecule.

  • Position 3 (Amino group): Acts as a crucial H-bond donor. Removal or alkylation of this amine typically abolishes activity (e.g.,

    
    -fold loss in potency in ENaC assays).
    
  • Position 5 (Substitution Vector): This is the "exit vector." Substituents here (e.g., halogens, aryl groups) project into the hydrophobic pocket (selectivity filter), determining specificity between kinase families.

  • Position 6 (Steric Control): Small groups (Cl, F) here can force the amide into a specific conformation via steric clash or electrostatic repulsion, locking the bioactive conformation.

Visualization: SAR Logic & Signaling

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 3-Aminopyrazine-2-carboxamide (The Scaffold) Pos2 Pos 2: Carboxamide (H-Bond Acceptor/Donor) Core->Pos2 Essential Pos3 Pos 3: Amino Group (Primary H-Bond Donor) Core->Pos3 Essential Pos5 Pos 5: Substitution (Selectivity Vector) Core->Pos5 Variable Pos6 Pos 6: Steric Gate (Conformation Lock) Core->Pos6 Tuning Target Target Binding Site (Kinase Hinge / ENaC Pore) Pos2->Target Orients Molecule Pos3->Target Anchors Molecule Pos5->Target Determines Potency

Figure 1: Functional decomposition of the 3-aminopyrazine-2-carboxamide scaffold showing the role of each position in target binding.

Part 3: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating steps (e.g., LC-MS confirmation).

Synthesis: The Aminolysis Route

The most robust method for generating diverse 3-aminopyrazine-2-carboxamides is the aminolysis of methyl 3-aminopyrazine-2-carboxylate.

Reagents:

  • Methyl 3-aminopyrazine-2-carboxylate (Starting Material)

  • Appropriate Amine (

    
    )
    
  • Solvent: Methanol or Ethanol

  • Catalyst: None (thermal) or

    
     (Lewis Acid assisted for unreactive amines)
    

Protocol:

  • Dissolution: Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Addition: Add the target amine (2.0 - 5.0 eq). Note: Excess amine drives the equilibrium.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12–24 hours.
    
    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The ester spot (

      
      ) should disappear; the amide product is usually more polar (
      
      
      
      ).
  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold MeOH.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water, dry over

      
      , and recrystallize.
      
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show the amide peaks (broad singlets or doublets) between
    
    
    8.0–9.5 ppm.
Synthesis Workflow Visualization

Synthesis_Workflow Start Methyl 3-aminopyrazine-2-carboxylate Step1 Add Amine (R-NH2) + MeOH Start->Step1 Step2 Reflux (65°C, 12-24h) Step1->Step2 Decision TLC Check: Ester Consumed? Step2->Decision Decision->Step2 No Workup Precipitation or Extraction Decision->Workup Yes Final 3-Aminopyrazine-2-carboxamide (Product) Workup->Final

Figure 2: Step-by-step synthetic pathway for the aminolysis of pyrazine esters.

Part 4: References & Authority

The following sources provide the foundational data and experimental validation for the claims made in this guide.

  • Cragoe, E. J., et al. (1967). "Pyrazine diuretics. II. N-amidino-3-amino-6-halopyrazinecarboxamides." Journal of Medicinal Chemistry.

    • Significance: The seminal paper establishing the SAR of the Amiloride series (ENaC inhibition).

  • Peat, A. J., et al. (2004). "Novel pyrazine-based inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters.

    • Significance: Demonstrates the scaffold's utility as a kinase hinge binder and compares it to other heterocycles.

  • Furet, P., et al. (2013). "Structure-based design of kinase inhibitors." Journal of Medicinal Chemistry.

    • Significance: Discusses the "privileged" nature of the aminopyrazine scaffold in the context of molecular modeling and H-bond networks.

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